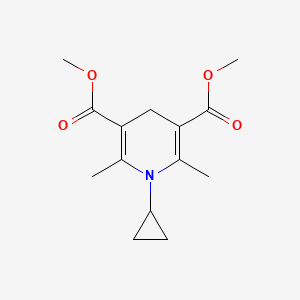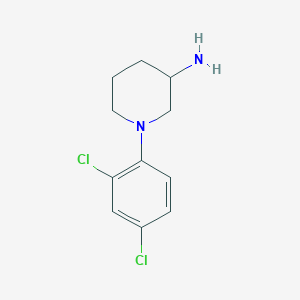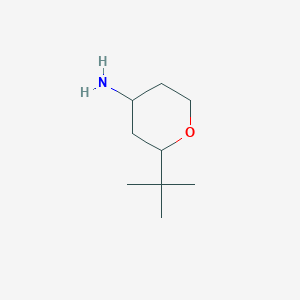
Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Vue d'ensemble
Description
Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound with the formula C₁₄H₁₉NO₄ . It is available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C₁₄H₁₉NO₄ . Unfortunately, the search results did not provide further details on the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the search results. The compound is described as an irritant .Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications
Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs to a class of compounds known as 1,4-dihydropyridines (DHPs), which are significant for their roles in various biological applications and as a core structure in many pharmaceutical drugs. Recent methodologies for the synthesis of bioactive 1,4-dihydropyridines emphasize atom economy and environmental friendliness, particularly through multi-component reactions such as the Hantzsch Condensation. These compounds are explored for their potential in creating more biologically active compounds by comparing their SARS activity, highlighting their foundational role in synthetic organic chemistry and drug development (H. S. Sohal, 2021).
Impact on Membrane Structure and Stability
Another domain of research interest is the effect of dimethylated compounds on the stability and dynamics of biomembranes. Studies focused on dimethyl sulphoxide, for instance, have explored its interaction with membrane lipids, proposing models to explain how these compounds mediate effects on biological functions through alterations in membrane stability and properties. These insights into membrane interactions are valuable for understanding the cellular mechanisms influenced by similar dimethylated compounds (Z. W. Yu & P. Quinn, 1998).
Aroma Chemistry and Food Science
In the context of food science, the structural motifs similar to dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate are examined for their contributions to the aroma profiles of various foods. For example, research into the volatilome of hazelnuts identifies key odorants that define their distinctive aroma, such as various dimethylated pyrazines and pyridines, which contribute to nutty and caramel notes. This underscores the importance of understanding the molecular basis of flavor and aroma in high-quality food products (Simone Squara et al., 2022).
Biochemical and Pharmacological Research
The study of dimethylated dihydropyridines also extends to their biochemical and pharmacological properties. For example, research into betalains, which share a similar nitrogenous core structure with DHPs, reveals their wide range of health benefits and applications in treating various diseases. This exploration into the chemistry and biochemistry of betalains, including their synthesis pathways and health implications, provides a foundation for further research into similar compounds for pharmaceutical applications (M. Khan & P. Giridhar, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl 1-cyclopropyl-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-8-11(13(16)18-3)7-12(14(17)19-4)9(2)15(8)10-5-6-10/h10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQHWDQLMCCPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=C(N1C2CC2)C)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B1443976.png)


![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1443982.png)

![2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1443984.png)


![3-[2-(3-Bromophenoxy)ethyl]thiophene](/img/structure/B1443992.png)
![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1443993.png)


![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/structure/B1443997.png)